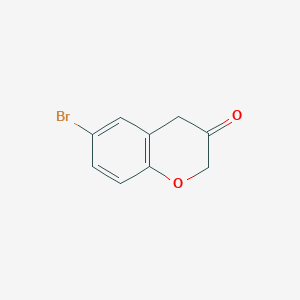

6-Bromochroman-3-one

Description

6-Bromochroman-3-one is a brominated derivative of chroman-3-one, a six-membered oxygen-containing heterocycle. The compound features a ketone group at the 3-position and a bromine substituent at the 6-position of the chroman scaffold. This compound is primarily utilized in heterocyclic synthesis and pharmaceutical research, though its commercial availability is noted as discontinued .

Properties

IUPAC Name |

6-bromo-4H-chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRRRWJGQGGHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729301 | |

| Record name | 6-Bromo-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944899-48-3 | |

| Record name | 6-Bromo-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

brucei and L. infantum .

Mode of Action

It is known that chromanone analogs interact with their targets to inhibit their function

Biochemical Pathways

Chromanone analogs are known to exhibit a wide range of pharmacological activities, suggesting they may affect multiple biochemical pathways

Result of Action

Chromanone analogs are known to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory activities . The specific effects of 6-Bromochroman-3-one at the molecular and cellular levels are areas that require further investigation.

Biochemical Analysis

Biochemical Properties

6-Bromochroman-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit high binding affinities to amyloid-beta plaques, which are associated with Alzheimer’s disease . The nature of these interactions involves the binding of this compound to specific sites on the amyloid-beta plaques, potentially inhibiting their aggregation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in vitro studies have demonstrated that derivatives of this compound can inhibit the activity of tumor necrosis factor-alpha (TNF-α), a key player in inflammatory responses . This inhibition can lead to reduced inflammation and potentially provide therapeutic benefits in inflammatory diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been observed that this compound derivatives can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its bioactivity over extended periods

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses have been found to exhibit therapeutic effects without significant toxicity, while higher doses may lead to adverse effects . For instance, in rodent models, high doses of this compound have been associated with hepatotoxicity, indicating the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it has been shown to undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain tissues can affect its therapeutic potential . For instance, its ability to cross the blood-brain barrier and accumulate in the brain makes it a promising candidate for treating neurological disorders.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.

Biological Activity

6-Bromochroman-3-one is a brominated derivative of chromanone, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The compound's structural characteristics allow it to interact with various biological systems, making it a candidate for drug discovery.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a chroman ring with a bromine substituent at the 6-position. Its structural features contribute to its biological activity, particularly its ability to form hydrogen bonds and engage in π-π interactions with target proteins.

Table 1: Structural Information of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, including:

- Anticancer Activity : Studies have shown that derivatives of chromanones, including this compound, can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and cervical carcinoma (HeLa) .

- Antioxidant Activity : Chromanone derivatives are known for their antioxidant properties. They can reduce oxidative stress and lipid peroxidation, which are implicated in various diseases .

- Neuroprotective Effects : Some studies suggest that brominated chromanones may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets in the body. The following mechanisms have been proposed:

- Wnt Signaling Modulation : Similar compounds have been shown to modulate Wnt signaling pathways, which are crucial for cell proliferation and differentiation. This modulation can lead to altered gene expression associated with cancer progression .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or survival, leading to reduced tumor growth .

- Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells, contributing to its anticancer effects .

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of various chromanone derivatives on MDA-MB-231 and HeLa cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values as low as 20 mM against these cells, highlighting their potential as anticancer agents .

- Oxidative Stress Reduction : Another study assessed the antioxidant capacity of related chromanone compounds in hyperlipidemic rats. The results demonstrated significant reductions in oxidative stress markers and improvements in endogenous antioxidant enzyme levels .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

6-Bromochroman-3-one has been investigated for its potential as a lead compound in drug discovery due to its diverse biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain derivatives exhibit significant cytotoxic effects against breast cancer (MDA-MB-231) and cervical carcinoma (HeLa) cell lines, with IC50 values as low as 20 µM.

- Neuroprotective Effects : Preliminary research suggests that brominated chromanones may offer neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by inhibiting acetylcholinesterase activity.

- Anti-inflammatory Properties : Compounds related to this compound have demonstrated the ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

2. Biochemical Analysis

The compound interacts with various enzymes and proteins, influencing cellular processes:

- Enzyme Inhibition : It has been shown to inhibit tumor necrosis factor-alpha (TNF-α), a key player in inflammatory responses, thereby reducing inflammation.

- Binding Affinity : Research indicates that it binds effectively to amyloid-beta plaques associated with Alzheimer’s disease, which could lead to therapeutic strategies targeting neurodegeneration.

Case Study 1: Anticancer Activity Assessment

A study evaluated the effects of various chromanone derivatives on MDA-MB-231 and HeLa cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values as low as 20 µM against these cells, highlighting their potential as anticancer agents.

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that derivatives of this compound can protect neuronal cells from oxidative stress-induced damage. These studies measured levels of reactive oxygen species (ROS) and assessed cell viability post-treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Chromane Derivatives

6-Bromo-3-fluorochromane (6)

- Molecular Formula : C₉H₈BrFO

- Molecular Weight : 243.06 g/mol

- Key Features : Bromine at position 6, fluorine at position 3.

- Synthesis : Prepared via iodine(I)/iodine(III)-catalyzed enantioselective fluorination, yielding 55% with an enantiomeric ratio (e.r.) of 13:85.

- Physical Properties : Melting point = 74–75°C; [α]D²⁵ = +35.9° (CHCl₃).

- Applications : Used in enantioselective synthesis studies due to its chiral fluorinated structure .

6-Bromo-3-fluoro-3-methylchromane (21)

- Molecular Formula : C₁₀H₁₀BrFO

- Molecular Weight : 257.09 g/mol

- Key Features : Bromine at position 6, fluorine and methyl groups at position 3.

- Synthesis : Similar fluorination method, yielding 51% with e.r. 45:54.

- Physical Properties : Lower melting point (49–50°C) compared to 6 , likely due to steric effects from the methyl group.

- Applications : Investigated for pharmaceutical applications, particularly in stereochemical drug design .

Coumarin-Based Brominated Derivatives

6-Bromo-3-butyryl-2H-chromen-2-one

- Molecular Formula : C₁₁H₇BrO₃

- Molecular Weight : 267.08 g/mol

- Key Features : Coumarin scaffold with bromine at position 6 and a butyryl group at position 3.

- CAS No.: 2199-83-9

- Applications : Serves as an intermediate in organic synthesis, particularly for functionalized coumarins .

3-Acetyl-6-bromo-2H-chromen-2-one

Benzofuran and Related Heterocycles

6-Bromobenzofuran-3(2H)-one

Amine-Functionalized Chromane Derivatives

6-Bromo-chroman-3-ylamine Hydrochloride

- Molecular Formula: C₉H₁₁BrClNO (inferred)

- Molecular Weight: Not explicitly provided.

- CAS No.: 757956-65-3

- Key Features : Primary amine at position 3 and bromine at position 6.

- Applications : High-purity intermediate for drug discovery, highlighting the role of amine groups in enhancing biological activity .

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 6-Bromochroman-3-one | C₉H₉BrO₂ | 229.07 | Br (C6), ketone (C3) | Not available | Heterocyclic synthesis |

| 6-Bromo-3-fluorochromane | C₉H₈BrFO | 243.06 | Br (C6), F (C3) | 74–75 | Enantioselective studies |

| 6-Bromo-3-fluoro-3-methylchromane | C₁₀H₁₀BrFO | 257.09 | Br (C6), F, CH₃ (C3) | 49–50 | Drug design |

| 6-Bromo-3-butyryl-2H-chromen-2-one | C₁₁H₇BrO₃ | 267.08 | Br (C6), butyryl (C3) | Not available | Organic intermediates |

| 6-Bromobenzofuran-3(2H)-one | C₈H₅BrO₂ | 213.03 | Br (C6), ketone (C3) | Not available | Materials chemistry |

Key Research Findings

- Fluorinated Derivatives: The introduction of fluorine and methyl groups significantly lowers melting points (e.g., 21 vs.

- Coumarin vs. Chromanone: Coumarin derivatives (e.g., 3-acetyl-6-bromo-2H-chromen-2-one) exhibit higher molecular weights and diverse applications in photochemistry compared to chromanones .

- Synthetic Methods : Iodine-catalyzed fluorination enables efficient enantioselective synthesis of fluorinated chromanes, though yields remain moderate (51–55%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.